2-Chloro-1-(2-methoxyphenyl)ethanone
Overview
Description
2-Chloro-1-(2-methoxyphenyl)ethanone is an organic compound with the molecular formula C9H9ClO2 It is a chlorinated derivative of acetophenone, featuring a methoxy group at the ortho position relative to the carbonyl group
Mechanism of Action
Target of Action
It’s known that this compound undergoes fragmentation in electron ionization mass spectra . The specific targets in biological systems, if any, are yet to be identified.
Mode of Action
The mode of action of 2-Chloro-1-(2-methoxyphenyl)ethanone involves a rearrangement mediated by a two-hydrogen transfer . The first hydrogen transfer originates from the TMS group, and the second hydrogen transfer renders an aromatic ring, followed by the loss of a chloromethyl radical .
Biochemical Pathways
The compound is involved in the rearrangement reactions, which could potentially influence various biochemical pathways .
Result of Action
The compound’s rearrangement reactions suggest that it may induce structural changes in the molecules it interacts with .
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Chloro-1-(2-methoxyphenyl)ethanone can be synthesized through several methods. One common approach involves the Friedel-Crafts acylation of 2-methoxybenzene (anisole) with chloroacetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically proceeds under anhydrous conditions and requires careful control of temperature to avoid side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction parameters, reducing the risk of impurities and improving overall efficiency.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-1-(2-methoxyphenyl)ethanone undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Oxidation: The methoxy group can be oxidized to a hydroxyl group or further to a carboxylic acid under strong oxidizing conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium thiolate in polar aprotic solvents.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Major Products Formed
Nucleophilic Substitution: Substituted ethanones with various functional groups.
Reduction: 2-Chloro-1-(2-methoxyphenyl)ethanol.
Oxidation: 2-Chloro-1-(2-hydroxyphenyl)ethanone or 2-chloro-1-(2-carboxyphenyl)ethanone.
Scientific Research Applications
2-Chloro-1-(2-methoxyphenyl)ethanone is utilized in various fields of scientific research:
Chemistry: As an intermediate in the synthesis of more complex organic molecules.
Biology: In the study of enzyme-catalyzed reactions involving halogenated substrates.
Medicine: Potential precursor for the development of pharmaceutical compounds.
Industry: Used in the manufacture of agrochemicals and specialty chemicals.
Comparison with Similar Compounds
Similar Compounds
2-Chloro-1-phenylethanone: Lacks the methoxy group, making it less reactive in certain nucleophilic substitution reactions.
2-Chloro-1-(4-methoxyphenyl)ethanone: The methoxy group is at the para position, affecting its electronic properties and reactivity.
2-Bromo-1-(2-methoxyphenyl)ethanone: Contains a bromine atom instead of chlorine, which can influence its reactivity and the types of reactions it undergoes.
Uniqueness
2-Chloro-1-(2-methoxyphenyl)ethanone is unique due to the ortho positioning of the methoxy group, which can participate in intramolecular interactions and influence the compound’s reactivity and stability. This positioning can also affect the compound’s behavior in various chemical and biological systems, making it a valuable intermediate in organic synthesis.
Properties
IUPAC Name |
2-chloro-1-(2-methoxyphenyl)ethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClO2/c1-12-9-5-3-2-4-7(9)8(11)6-10/h2-5H,6H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PFYXYWNUQMKTEO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C(=O)CCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00366552 | |
Record name | 2-chloro-1-(2-methoxyphenyl)ethanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00366552 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.62 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
53688-19-0 | |
Record name | 2-chloro-1-(2-methoxyphenyl)ethanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00366552 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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